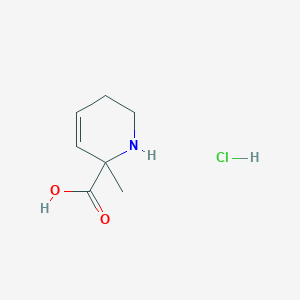

6-Methyl-2,3-dihydro-1H-pyridine-6-carboxylic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Methylpyridine-2-carboxylic acid, also known as 2-Carboxy-6-methylpyridine or 6-Methylpicolinic acid, is a heterocyclic building block . It belongs to the class of compounds known as pyridinecarboxylic acids .

Synthesis Analysis

While specific synthesis methods for “6-Methyl-2,3-dihydro-1H-pyridine-6-carboxylic acid;hydrochloride” were not found, related compounds such as nitropyridines can be synthesized by reacting pyridine and substituted pyridines with N2O5 in an organic solvent .Molecular Structure Analysis

The empirical formula for 6-Methylpyridine-2-carboxylic acid is C7H7NO2, and its molecular weight is 137.14 .Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Methylpyridine-2-carboxylic acid include a boiling point of 100 °C/4.5 mmHg (lit.) and a melting point of 120-127 °C (lit.) .Aplicaciones Científicas De Investigación

Reactivity and Coordination Chemistry

"6-Methyl-2,3-dihydro-1H-pyridine-6-carboxylic acid; hydrochloride" shows significant potential in the field of coordination chemistry. For example, Ghosh et al. (2004) studied the reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts, revealing the formation of various coordination polymers depending on the reaction conditions. This research highlights the acid's versatility in forming complex structures with metal ions, which could be leveraged in the development of new materials or catalysts (Ghosh, Savitha, & Bharadwaj, 2004).

Structural Characterization Tools

Research by Irvine, Cooper, and Thornburgh (2008) emphasizes the utility of 6-methyl derivatives of pyridine carboxylic acids in analytical chemistry, particularly using NMR techniques to characterize chlorinated organic compounds. The one-bond chlorine-isotope effect in 13C NMR was demonstrated as an effective tool for identifying chlorinated carbons, suggesting that compounds like "6-Methyl-2,3-dihydro-1H-pyridine-6-carboxylic acid; hydrochloride" can serve as valuable models or reagents in spectroscopic analysis (Irvine, Cooper, & Thornburgh, 2008).

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The formation of lanthanide helicate coordination polymers into 3D metal-organic framework structures by reacting pyridine-2,6-dicarboxylic acid with lanthanide nitrate salts under specific conditions showcases another application. Such compounds are studied for their potential in gas storage, separation technologies, and catalysis. The ability to form intricate 3D structures with specific metal ions points to the acid's role in designing new MOFs with tailored properties (Ghosh & Bharadwaj, 2004).

Antimicrobial Agents

Al-Omar and Amr (2010) have explored the antimicrobial potential of pyridine-bridged bis-carboxamide Schiff bases, indicating that derivatives of pyridine carboxylic acids, such as "6-Methyl-2,3-dihydro-1H-pyridine-6-carboxylic acid; hydrochloride," could be synthesized and evaluated for their bactericidal and fungicidal activities. This research suggests the potential for developing new antimicrobial agents from pyridine carboxylic acid derivatives (Al-Omar & Amr, 2010).

Propiedades

IUPAC Name |

6-methyl-2,3-dihydro-1H-pyridine-6-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c1-7(6(9)10)4-2-3-5-8-7;/h2,4,8H,3,5H2,1H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENHRGWJZALDMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CCCN1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2706486.png)

![N-[1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B2706493.png)

![N-[(2,4-dichlorophenyl)methyl]-2-{1-[(3-fluoro-4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2706497.png)

![1-(3-Amino-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-11-yl)-2-chloroethanone](/img/structure/B2706502.png)

![7-(2-methoxyethyl)-3-methyl-8-[(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2706503.png)

![6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-ethenylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2706505.png)

![3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane;hydrochloride](/img/structure/B2706507.png)